![molecular formula C27H23NO3S B1510003 Pentacene-N-sulfinyl-tert-butylcarbamate CAS No. 794586-44-0](/img/structure/B1510003.png)
Pentacene-N-sulfinyl-tert-butylcarbamate
Overview
Description
Pentacene-N-sulfinyl-tert-butylcarbamate is a photopatternable pentacene precursor . It is highly soluble in apolar organic solvents such as halogenated solvents and THF . It is converted to pentacene in thin films by heating under N2 atmosphere for one hour at 150°C .
Molecular Structure Analysis
The molecular formula of Pentacene-N-sulfinyl-tert-butylcarbamate is C27H23NO3S . Its molecular weight is 441.54 g/mol .Physical And Chemical Properties Analysis
Pentacene-N-sulfinyl-tert-butylcarbamate is a solid with a melting point of over 300°C . It is soluble in THF at 1 mg/mL, and slightly soluble in ethanol, isopropanol, and methanol at 1 mg/mL .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
Pentacene-N-sulfinyl-tert-butylcarbamate: is a photopatternable pentacene precursor that is highly soluble in apolar organic solvents, such as halogenated solvents and THF . This compound can be converted to pentacene in thin films by heating under a nitrogen atmosphere at 150°C for one hour. The resulting pentacene films are used in OFETs, which are critical components in organic electronics due to their ability to conduct electricity and function as switches or amplifiers in electronic devices.
Organic Photovoltaics (OPVs)
In the field of OPVs, Pentacene-N-sulfinyl-tert-butylcarbamate serves as a precursor for creating active layers in solar cells . The solubility of this compound allows for solution processing, which is a cost-effective method for producing thin-film solar cells. The photovoltaic properties of pentacene make it an excellent candidate for enhancing the efficiency of OPVs.
Photolithography
The photopatternable nature of Pentacene-N-sulfinyl-tert-butylcarbamate makes it suitable for use in photolithography . This application involves patterning thin films of the pentacene precursor by exposure to UV light in the presence of a photoacid generator. After a brief heating and washing process, the unconverted precursor is removed, leaving behind a patterned pentacene structure.
Spin-Coating Techniques
This compound is also utilized in spin-coating techniques to create uniform thin films of pentacene . Spin-coating is a widely used fabrication method in the production of electronic devices, where the control of film thickness and uniformity is crucial for device performance.
Thin-Film Electronics
Pentacene-N-sulfinyl-tert-butylcarbamate: is instrumental in the development of thin-film electronics, particularly in the manufacturing of flexible and lightweight electronic devices . Its ability to form high-quality pentacene films through solution processing is key to advancing this technology.
Semiconductor Research
In semiconductor research, Pentacene-N-sulfinyl-tert-butylcarbamate is used to study the properties of pentacene as a semiconductor material . Research in this area focuses on understanding charge transport mechanisms and improving the stability and performance of pentacene-based semiconductors.
Safety and Hazards
Pentacene-N-sulfinyl-tert-butylcarbamate is classified as an acute aquatic hazard (Category 1) and a long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
tert-butyl 23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaene-24-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO3S/c1-27(2,3)31-26(29)28-24-20-12-16-8-4-6-10-18(16)14-22(20)25(32(28)30)23-15-19-11-7-5-9-17(19)13-21(23)24/h4-15,24-25H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHUWBRYQBGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728601 | |
Record name | tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentacene-N-sulfinyl-tert-butylcarbamate | |
CAS RN |
794586-44-0 | |
Record name | tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentacene-N-sulfinyl-tert-butylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.